Cas no 2025859-12-3 (Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2025859-12-3x500.png)
Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C13H23NO3/c1-5-9(11(15)10-6-7-10)8-14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)
- InChIKey: HPXDLUYYNHNSNN-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC(C(C1CC1)=O)CC
Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797154-5.0g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-797154-10.0g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-797154-0.1g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-797154-0.25g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-797154-1.0g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-797154-0.05g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-797154-2.5g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-797154-0.5g |
tert-butyl N-(3-cyclopropyl-2-ethyl-3-oxopropyl)carbamate |
2025859-12-3 | 95% | 0.5g |
$946.0 | 2024-05-22 |
Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester (CAS No. 2025859-12-3): A Comprehensive Overview
Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2025859-12-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a cyclopropylcarbonyl group and a tert-butyl ester moiety, make it a promising candidate for further exploration in drug design and synthesis.
The synthesis of Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester involves a series of well-defined chemical reactions that highlight the importance of precision and control in organic synthesis. The introduction of the cyclopropylcarbonyl group enhances the steric hindrance around the reactive site, which can be crucial for modulating the biological activity of the compound. Additionally, the tert-butyl ester group provides stability to the molecule while allowing for further functionalization if needed.
In recent years, there has been a growing interest in carbamate-based compounds due to their potential as bioactive molecules. Research has demonstrated that carbamates can exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The structural motif of Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester, aligns well with these trends, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The cyclopropylcarbonyl group is known to enhance binding affinity to biological targets, while the tert-butyl ester moiety can be easily modified to introduce additional functional groups. This flexibility allows researchers to fine-tune the properties of the compound to achieve desired pharmacological effects.
Recent studies have explored the use of carbamate derivatives in addressing various diseases. For instance, carbamates have been shown to inhibit enzymes involved in metabolic pathways that are relevant to conditions such as diabetes and obesity. The structural features of Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester, suggest that it could potentially interfere with these pathways by modulating enzyme activity.
The synthesis and characterization of Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester have also provided valuable insights into the development of new synthetic methodologies. The use of this compound as a building block has enabled researchers to explore novel reaction pathways and optimize synthetic routes for other carbamate derivatives. These advancements are crucial for accelerating the discovery and development of new drugs.
In conclusion, Carbamic acid, N-[2-(cyclopropylcarbonyl)butyl]-, 1,1-dimethylethyl ester (CAS No. 2025859-12-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for researchers working on drug discovery and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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